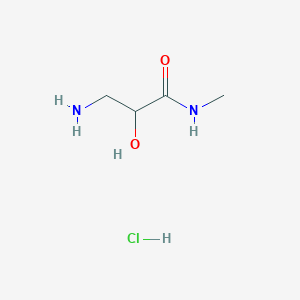
2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine is a fluorinated building block . It has an empirical formula of C6H3BrF3N and a molecular weight of 225.99 . It is used in the synthesis of various agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as 2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine consists of a pyridine ring with bromo, fluoro, and trifluoromethyl substituents . The presence of these substituents imparts unique physicochemical properties to the molecule .Physical And Chemical Properties Analysis
2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine has a refractive index of 1.478, a boiling point of 84-85 °C/14 mmHg, and a density of 1.827 g/mL at 25 °C .Applications De Recherche Scientifique
Synthesis and Radiopharmaceutical Applications
- Synthesis of Fluorinated Pyridines: A study by Brugarolas et al. (2016) describes the synthesis of meta-substituted fluorinated pyridines, a process that involves the direct fluorination of pyridine N-oxides. This method holds significance for pharmaceutical and radiopharmaceutical applications, offering a new way to synthesize key structures in these fields (Brugarolas, Freifelder, Cheng, & DeJesus, 2016).
Spectroscopy and Optical Studies
- Spectroscopic Characterization: Vural and Kara (2017) performed spectroscopic characterization of a similar compound, 5-Bromo-2-(trifluoromethyl)pyridine, using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Their study provides insight into the structural and vibrational properties of such compounds, which are essential for understanding their behavior in various applications (Vural & Kara, 2017).
Synthesis Methods
- Novel Synthesis Strategies: Chen et al. (2010) reported a new strategy for synthesizing poly-substituted pyridines, including those with 3-fluoro or 3-trifluoromethyl groups. This method, based on C-F bond breaking, contributes to the advancement of pyridine synthesis (Chen, Zhu, Xie, Li, Wu, & Gong, 2010).
Halogen-rich Intermediate Synthesis
- Halogen-rich Pyridine Derivatives: Wu et al. (2022) described the synthesis of halogen-rich pyridine intermediates, which serve as valuable building blocks in medicinal chemistry. This work highlights the versatility of pyridine derivatives in synthesizing complex compounds for research applications (Wu, Porter, Frennesson, & Saulnier, 2022).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-3-fluoro-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF4N/c7-5-4(8)3(1-2-12-5)6(9,10)11/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFDOQWDICLWTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine | |
CAS RN |
1227577-05-0 |
Source


|
| Record name | 2-bromo-3-fluoro-4-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1383257.png)
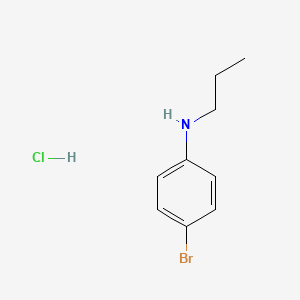
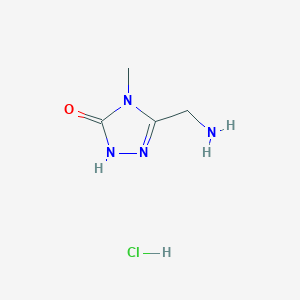

![[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B1383263.png)
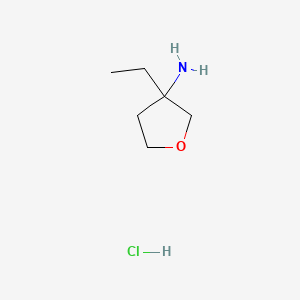
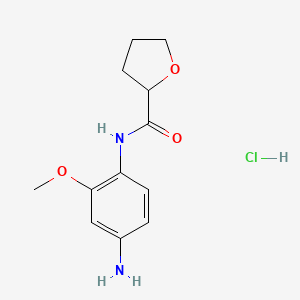


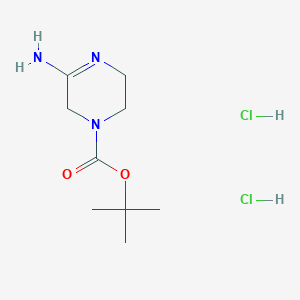
![1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1383272.png)
